![molecular formula C17H16O B13666697 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666697.png)
2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that combines a phenyl group with a tetrahydrobenzoannulene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the condensation of cycloheptanone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A similar compound with a hydroxyl group instead of a phenyl group.
- 2-Amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo7annulene-1,3-dicarbonitrile : Another derivative with amino and dicarbonitrile groups.
Uniqueness
2-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in drug design and materials science.
Propiedades
Fórmula molecular |
C17H16O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C17H16O/c18-17-9-5-4-8-15-12-14(10-11-16(15)17)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2 |
Clave InChI |
NCICOSOBXVXMIG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C2=C(C1)C=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


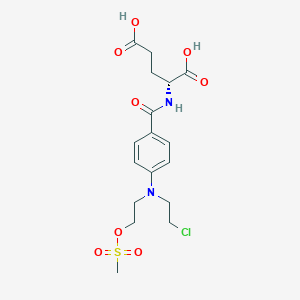
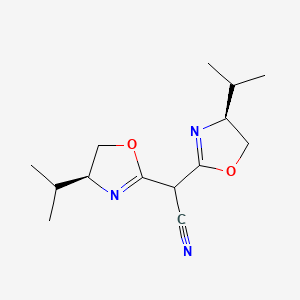
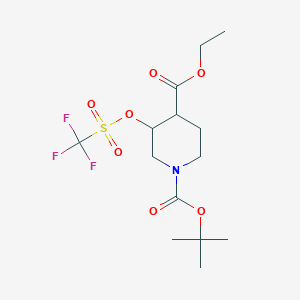
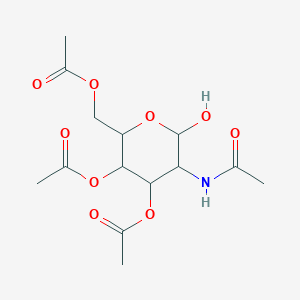
![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)
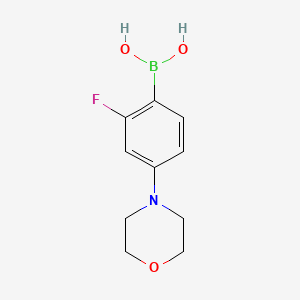
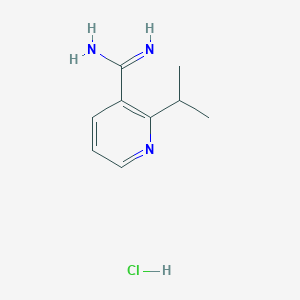
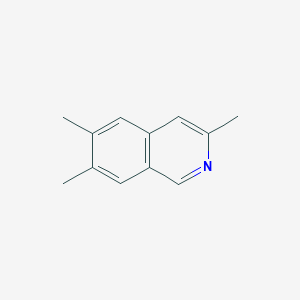
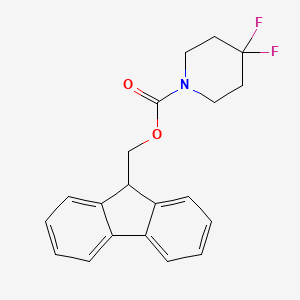

![6-Chloro-3-iodothieno[3,2-c]pyridine](/img/structure/B13666672.png)
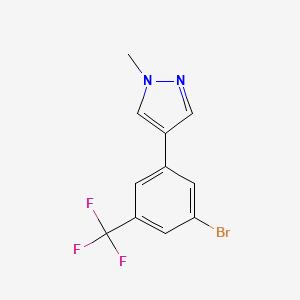

![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
